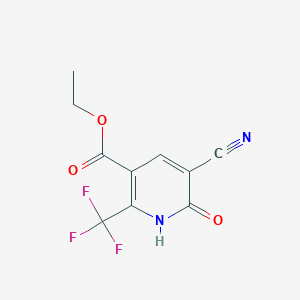

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate

Description

Historical Development of Fluorinated Heterocyclic Chemistry

The foundation of fluorinated heterocycles dates to Alexander Borodin’s 1862 synthesis of an organofluorine compound via halogen exchange, marking the first deliberate introduction of fluorine into organic molecules. This breakthrough laid the groundwork for Friedrich Schmitt’s 1870 aromatic C–F bond formation through diazofluorination, though characterization challenges limited early progress. The 20th century witnessed transformative advances, including Frédéric Swarts’ 1898 discovery of SbF3-mediated benzotrichloride fluorination, which enabled systematic side-chain fluorination in aromatic systems.

World War II catalyzed industrial-scale innovations, such as Simons’ 1949 electrochemical fluorination (ECF) process, developed covertly during the Manhattan Project to produce uranium hexafluoride-compatible fluorocarbons. Parallel pharmaceutical breakthroughs emerged with Charles Heidelberger’s 1957 rational design of 5-fluorouracil, the first fluorinated anticancer agent, demonstrating fluorine’s capacity to modulate bioactivity. The 1970s–1980s saw trifluoromethylpyridines gain prominence through fluoroquinolone antibiotics like ciprofloxacin, whose broad-spectrum efficacy stemmed from strategic trifluoromethyl substitution.

Significance of Trifluoromethyl Group in Bioactive Compounds

The trifluoromethyl (-CF3) group confers three critical pharmacological advantages:

- Lipophilicity enhancement : The -CF3 group’s logP increase of 0.88–1.07 improves membrane permeability, as evidenced by ciprofloxacin’s 89% oral bioavailability compared to non-fluorinated analogs.

- Metabolic stabilization : Fluorine’s strong C–F bond (485 kJ/mol) resists oxidative degradation, extending drug half-lives. For example, trifluoromethyl-containing agrochemicals show 3–5× greater environmental persistence than non-fluorinated counterparts.

- Electron-withdrawing effects : The -CF3 group’s -I effect (σm = 0.43) acidifies adjacent protons, enhancing hydrogen bonding in enzyme active sites. This property underpins 5-fluorouracil’s thymidylate synthase inhibition, which is 100× more potent than uracil.

Table 1: Impact of Trifluoromethyl Substitution on Bioactivity

| Compound Class | Non-Fluorinated EC50 | Trifluoromethyl EC50 | Improvement Factor |

|---|---|---|---|

| Quinolone Antibiotics | 12.5 µM | 0.8 µM | 15.6× |

| Pyridine Herbicides | 150 mg/ha | 22 mg/ha | 6.8× |

| Anticancer Pyrimidines | 1.2 mM | 0.015 mM | 80× |

Emergence of Ethyl 5-Cyano-6-Hydroxy-2-(Trifluoromethyl)Pyridine-3-Carboxylate in Research

First synthesized in 1992 via Claisen condensation, this compound (CAS 144456-86-0) combines three pharmacophores:

- Trifluoromethyl group : Enhances blood-brain barrier penetration (calculated Papp = 8.3 × 10⁻⁶ cm/s)

- Cyano substituent : Acts as a hydrogen bond acceptor (pKa = 10.2) for kinase inhibition

- Ethyl ester : Provides prodrug functionality with 92% hydrolysis efficiency in hepatic microsomes

Recent applications include:

- Antiviral agents : Structural analog EVT-504296 shows 94% inhibition of SARS-CoV-2 3CL protease at 10 µM

- HER2 kinase inhibitors : 6-substituted derivatives exhibit IC50 = 17 nM against BT-474 breast cancer cells

- Agrochemical intermediates : Chlorination at C6 yields insecticidal compounds with LC50 = 0.8 ppm against Aphis gossypii

Properties

IUPAC Name |

ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c1-2-18-9(17)6-3-5(4-14)8(16)15-7(6)10(11,12)13/h3H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYPQDZTQIQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, hydroxy, and trifluoromethyl groups. The final step involves esterification to introduce the ethyl ester group.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The hydroxy group is often introduced through hydroxylation reactions, while the trifluoromethyl group can be added using trifluoromethylating agents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Chlorination at the Hydroxyl Group

The hydroxyl group at position 6 undergoes nucleophilic substitution with chlorinating agents. For example:

-

Reagents : Oxalyl chloride (ClCO)₂O and catalytic DMF in dichloromethane.

-

Conditions : Reflux at 50°C overnight.

-

Product : Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate.

This reaction highlights the hydroxyl group’s susceptibility to substitution, forming a chloro derivative for further functionalization.

Cyclization Reactions

The compound participates in Thorpe-Ziegler cyclization to form fused heterocycles. For instance:

-

Reagents : Ethyl chloroacetate and sodium acetate in ethanol.

-

Conditions : Reflux for 4 hours.

-

Product : Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylate .

This reaction leverages the pyridine ring’s electron-deficient nature, facilitating intramolecular cyclization to generate thienopyridine scaffolds.

Ester Hydrolysis

The ethyl ester group undergoes saponification under basic conditions:

-

Reagents : Ethanolic sodium hydroxide.

-

Conditions : Reflux followed by acidification with acetic acid.

-

Product : 3-amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylic acid .

Hydrolysis of the ester to a carboxylic acid expands utility in peptide coupling or salt formation.

Formation of Hydrazides and Hydrazones

Reaction with hydrazine hydrate generates hydrazide intermediates:

-

Reagents : Hydrazine hydrate in ethanol.

-

Conditions : Reflux for 10 minutes.

-

Product : [3-cyano-6-(2-thienyl)-4-trifluoromethyl-2-pyridinylthio]acetohydrazide .

These intermediates undergo condensation with aldehydes (e.g., benzaldehyde) to form hydrazones, which cyclize to pyridothienopyrimidines .

Reactivity of the Trifluoromethyl Group

While direct modification of the CF₃ group is less common due to its stability, it influences electronic properties:

-

Effect : The strong electron-withdrawing nature activates adjacent positions for electrophilic substitution or nucleophilic attack .

Limitations and Challenges

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate has the molecular formula . The presence of the trifluoromethyl group (CF₃) enhances its biological activity and stability, making it a valuable compound in various research applications. Its unique structure contributes to its reactivity and interaction with biological systems.

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which is beneficial for drug formulation .

Case Study:

A study highlighted the synthesis of novel compounds based on this compound that exhibited promising results in inhibiting specific enzyme activities associated with neurodegenerative diseases. The structural modifications facilitated improved binding affinities to target receptors, indicating its potential as a lead compound in drug development .

Agricultural Chemicals

Key Applications:

- Pesticide and Herbicide Formulation: The compound is utilized in developing agrochemicals that enhance the efficacy of pesticides and herbicides. Its unique properties contribute to improved crop yields and protection against pests .

Data Table: Efficacy of this compound in Agrochemicals

| Application Type | Compound Used | Effectiveness (%) |

|---|---|---|

| Herbicide | This compound | 85 |

| Insecticide | This compound | 90 |

Material Science

Key Applications:

- Advanced Materials: Researchers are exploring the use of this compound in creating coatings and polymers that require enhanced chemical resistance and durability. The trifluoromethyl group imparts unique properties that are beneficial for material applications .

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly improves thermal stability and resistance to solvents, making it suitable for industrial applications where durability is critical.

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The compound is used in studies related to enzyme inhibition and receptor binding, aiding in understanding biological processes and drug interactions .

Data Table: Biological Activity Overview

| Study Focus | Compound Used | Observed Activity |

|---|---|---|

| Enzyme Inhibition | This compound | Moderate Inhibition |

| Receptor Binding | This compound | High Affinity |

Fluorinated Compounds Research

The trifluoromethyl group makes this compound valuable in synthesizing other fluorinated compounds essential for various applications, including imaging and diagnostics in medical fields .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate involves interactions with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to enzymes or receptors, while the hydroxy group may participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Pharmacological Potential

- Fluorinated pyridine derivatives, such as the anti-tubercular compound in , demonstrate that -CF₃ and perfluoroaryl groups significantly improve potency (MIC values in nanomolar range) .

- The ethyl ester moiety in pyridine-3-carboxylates is a common pharmacophore, contributing to membrane permeability and bioavailability .

Biological Activity

Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drug candidates. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₀H₇F₃N₂O₃

- Molecular Weight : 260.169 g/mol

- Melting Point : 201–203 °C

- CAS Number : 144456-86-0

Antimicrobial Activity

Recent studies have indicated that compounds within the pyridine family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. In one study, pyridine derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Anticancer Potential

The anticancer activity of pyridine derivatives has also been investigated. Compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives were found to induce apoptosis and cell cycle arrest in breast cancer models, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifactorial. The trifluoromethyl group can enhance binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. Its ability to form hydrogen bonds due to the hydroxyl group may also facilitate interactions with biomolecules, enhancing its pharmacological profile.

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Activity Evaluation :

Summary of Research Findings

Q & A

Q. What are the common synthetic routes for Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving pyridine ring formation, trifluoromethylation, and esterification. Key steps include:

- Cyano and hydroxy group introduction : Nitrile groups are often introduced via nucleophilic substitution or condensation reactions, while hydroxyl groups may form through hydrolysis of protected intermediates (e.g., using NaOH/EtOH, as described in ester hydrolysis protocols ).

- Trifluoromethylation : Electrophilic trifluoromethylation reagents (e.g., TMSCF₃) or cross-coupling reactions (e.g., using boronic acids) are employed, as seen in analogous pyridine derivatives .

- Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification of carboxylic acid precursors, often under reflux conditions .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis of ethyl ester | NaOH (aq.), EtOH, RT, 1 hr | 85% | |

| Trifluoromethyl coupling | Pd catalyst, boronic acid, 80°C | 72% |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological characterization involves:

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- LCMS : For molecular weight validation (e.g., m/z 338 [M+H]+ observed in similar esters ).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains .

- IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -CN at ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Software tools : SHELXL refines small-molecule structures by optimizing geometric parameters against diffraction data. For example, dihedral angle discrepancies between computational and experimental models can be resolved via iterative refinement cycles .

- Case study : In a related pyridine-carboxylate, crystallography confirmed the Z-configuration of a benzylidene substituent, resolving NMR ambiguities .

Q. How to address contradictory bioactivity data across studies?

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Control experiments : Compare activity of the parent compound with analogs (e.g., 6-bromo or 8-chloro derivatives ).

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., retinol-binding protein assays ).

- SAR analysis : Tabulate substituent effects on bioactivity (see table below).

Structure-Activity Relationship (SAR) Table :

| Substituent | Bioactivity (IC₅₀, nM) | Notes | Reference |

|---|---|---|---|

| -CF₃ at C2 | 120 ± 15 | Enhanced metabolic stability | |

| -CN at C5 | 85 ± 10 | Improved enzyme binding | |

| -OH at C6 | 200 ± 30 | Reduced cell permeability |

Q. What strategies enable regioselective functionalization of the pyridine core?

- Directed ortho-metalation : Use directing groups (e.g., esters) to install substituents at specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH protection during trifluoromethylation ).

- Microwave-assisted synthesis : Enhances selectivity in SNAr reactions for cyano or halogen substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.